4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate
Overview
Description
4-(N,N-Dimethylamino)azobenzene-4’-isothiocyanate is a chromophoric, hydrophobic reagent primarily used for probing membrane-buried segments of intrinsic proteins . It is a valuable tool in biochemical research due to its ability to interact with specific protein segments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Dimethylamino)azobenzene-4’-isothiocyanate involves the reaction of 4-(N,N-Dimethylamino)azobenzene with thiophosgene. The reaction typically occurs in an organic solvent such as acetone or pyridine under controlled temperature conditions . The product is then purified through crystallization, often by dissolving in boiling acetone, filtering, and allowing it to cool at -20°C overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-Dimethylamino)azobenzene-4’-isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, such as amines, to form thiourea derivatives.
Addition Reactions: It can add to double bonds in certain organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, in solvents like acetone or pyridine .
Major Products
The major products formed from these reactions are typically thiourea derivatives when reacting with amines. These products are useful in various biochemical assays and research applications.
Scientific Research Applications
4-(N,N-Dimethylamino)azobenzene-4’-isothiocyanate is widely used in scientific research, particularly in:
Chemistry: As a reagent for probing membrane-buried segments of intrinsic proteins.
Biology: Used in the study of protein structures and interactions.
Industry: Utilized in the production of dyes and other chromophoric compounds.
Mechanism of Action
The compound exerts its effects by interacting with specific protein segments. It binds to membrane-buried segments of intrinsic proteins, allowing researchers to study these proteins’ structures and functions . The isothiocyanate group reacts with nucleophilic sites on proteins, forming stable thiourea linkages that can be detected and analyzed.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)azobenzene-4’-sulfonyl chloride: Another chromophoric reagent used for similar purposes.
4-(4-Isothiocyanatophenylazo)-N,N-dimethylaniline: A closely related compound with similar applications.
Uniqueness
4-(N,N-Dimethylamino)azobenzene-4’-isothiocyanate is unique due to its specific interaction with membrane-buried protein segments, making it particularly valuable in biochemical research. Its hydrophobic nature allows it to penetrate and interact with membrane proteins more effectively than some other reagents .
Properties
IUPAC Name |
4-[(4-isothiocyanatophenyl)diazenyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-19(2)15-9-7-14(8-10-15)18-17-13-5-3-12(4-6-13)16-11-20/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWZKAVBSQAVFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201039777 | |
Record name | Benzenamine, 4-[2-(4-isothiocyanatophenyl)diazenyl]-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201039777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7612-98-8 | |
Record name | 4-N,N-Dimethylaminoazobenzene-4′-isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7612-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(N,N-Dimethylaminoazobenzene)-4'-isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007612988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-[2-(4-isothiocyanatophenyl)diazenyl]-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201039777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-isothiocyanatophenyl)azo]-N,N-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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